molecular formula C14H19NO4 B12523418 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid CAS No. 798552-07-5

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid

Katalognummer: B12523418
CAS-Nummer: 798552-07-5
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: RZUWLSMVRDJKPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a tert-butoxy group through an amino linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with tert-butyl 2-oxo-2-propanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoic acid
  • ®-3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoic acid
  • 2-[(tert-butoxy)-1-oxopropan-2-yl]benzoic acid

Uniqueness

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

798552-07-5

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

3-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-9(13(18)19-14(2,3)4)15-11-7-5-6-10(8-11)12(16)17/h5-9,15H,1-4H3,(H,16,17)

InChI-Schlüssel

RZUWLSMVRDJKPW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC(C)(C)C)NC1=CC=CC(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.